molecular formula C9H20N2S B14867971 4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-thiopyran-4-amine

4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-thiopyran-4-amine

Cat. No.: B14867971
M. Wt: 188.34 g/mol
InChI Key: WWQVVJZHSJTPCE-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-thiopyran-4-amine is an organic compound that features a thiopyran ring substituted with an aminoethyl group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-thiopyran-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiopyran derivative with an aminoethyl group in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-thiopyran-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiopyran derivatives.

Scientific Research Applications

4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-thiopyran-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the thiopyran ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminoethyl)benzenesulfonamide: This compound has a similar aminoethyl group but differs in the presence of a benzenesulfonamide moiety.

    4-(2-aminoethyl)aniline: Similar in having an aminoethyl group, but it features an aniline structure instead of a thiopyran ring.

Uniqueness

4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-thiopyran-4-amine is unique due to its combination of a thiopyran ring with an aminoethyl group and N,N-dimethyl substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H20N2S

Molecular Weight

188.34 g/mol

IUPAC Name

4-(2-aminoethyl)-N,N-dimethylthian-4-amine

InChI

InChI=1S/C9H20N2S/c1-11(2)9(3-6-10)4-7-12-8-5-9/h3-8,10H2,1-2H3

InChI Key

WWQVVJZHSJTPCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCSCC1)CCN

Origin of Product

United States

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